molecular formula C20H24Cl2N10 B1663200 Picloxydine CAS No. 5636-92-0

Picloxydine

Katalognummer: B1663200
CAS-Nummer: 5636-92-0
Molekulargewicht: 475.4 g/mol
InChI-Schlüssel: YNCLPFSAZFGQCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Picloxydine involves the reaction of 4-chlorophenyl isocyanate with piperazine, followed by the reaction with cyanamide. The reaction conditions typically include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Picloxydine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Prophylaxis in Intravitreal Injections

Picloxydine is commonly used as an eye antiseptic to prevent infections associated with intravitreal injections (IVIs). A study evaluated the antibiotic resistance patterns of conjunctival flora in patients undergoing IVIs and found that this compound effectively inhibited the growth of both antibiotic-susceptible and resistant bacterial isolates. The minimal inhibitory concentration (MIC) for this compound was determined to be ≥13.56 µg/mL, demonstrating its bactericidal properties against Staphylococcus aureus and coagulase-negative staphylococci (CoNS) . The commercial formulation, Vitabact (0.05% this compound), showed total loss of colony-forming units after a 15-minute exposure, indicating its effectiveness in surgical prophylaxis .

Treatment of Corneal Foreign Bodies

In a comparative study involving patients with superficial corneal foreign bodies (CFBs), this compound was administered to one group while another group received tobramycin. The incidence of infectious keratitis (IK) was similar between both groups, suggesting that this compound is a viable alternative to traditional antibiotics for managing CFBs . This finding highlights its role not only in prevention but also in treatment protocols.

Antibacterial Properties

This compound exhibits broad-spectrum antimicrobial activity, particularly against gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. Its mechanism involves disrupting the bacterial cell wall and plasma membrane, leading to cell lysis . Research indicates that this compound dihydrochloride can be effective against multidrug-resistant strains, making it a significant candidate for use in settings where antibiotic resistance is prevalent .

Comparative Analysis with Other Antiseptics

This compound's unique properties set it apart from other antiseptics like chlorhexidine and benzalkonium chloride. Below is a comparison table summarizing these differences:

CompoundStructure TypePrimary UseUnique Features
This compound BisbiguanideAntisepticEffective against ocular pathogens; low resistance
Chlorhexidine BisbiguanideAntisepticBroad-spectrum; high stability
Benzalkonium Chloride Quaternary AmmoniumSurface disinfectantEffective against viruses; less effective against spores
Triclosan Phenolic CompoundAntimicrobial agentControversial due to environmental persistence

Efficacy in Clinical Settings

Several studies have documented the successful application of this compound in clinical settings:

  • A study involving 80 patients undergoing IVIs demonstrated that this compound effectively reduced bacterial colonization on the conjunctiva, supporting its use as a pre- and post-operative antiseptic .
  • Another case study highlighted the successful management of corneal infections using this compound, with no significant difference in outcomes compared to traditional antibiotic treatments .

Safety Profile

The safety profile of this compound is favorable when compared to some traditional antibiotics. Its targeted mechanism minimizes adverse effects while maintaining high efficacy against ocular pathogens .

Wirkmechanismus

Picloxydine exerts its effects by disrupting the cell membranes of bacteria, leading to cell lysis and death. It targets the lipid bilayer of bacterial cell membranes, causing increased permeability and leakage of cellular contents. This mechanism is similar to that of other bisbiguanides like chlorhexidine .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Picloxydine is unique due to its specific application in ophthalmology and its effectiveness in treating eye infections. Its structural similarity to chlorhexidine allows it to share similar antimicrobial properties, but its formulation in eye drops makes it particularly valuable in treating ocular conditions .

Biologische Aktivität

Picloxydine, primarily known as this compound dihydrochloride, is a bisbiguanide compound recognized for its potent antiseptic properties, particularly in ophthalmic applications. This article delves into the biological activity of this compound, focusing on its antibacterial effects, mechanisms of action, and clinical implications based on recent research findings.

This compound's chemical structure is represented by the formula C20H26Cl4N10C_{20}H_{26}Cl_{4}N_{10}, which indicates the presence of multiple chlorine atoms and nitrogen functionalities that contribute to its antimicrobial efficacy. The compound exhibits significant antibacterial activity against a variety of bacterial strains, particularly gram-negative bacteria.

Mechanism of Action:

  • Electrostatic Binding: this compound interacts with bacterial cells through electrostatic binding, where positively charged molecules adhere to the negatively charged cell walls of bacteria. This interaction disrupts the integrity of the bacterial cell wall and plasma membrane, leading to cell lysis and the release of intracellular components .
  • Bactericidal Effect: Studies have demonstrated that this compound effectively kills bacteria by damaging their structural components. It has been shown to have a minimal inhibitory concentration (MIC) of approximately 13.56 µg/mL against various isolates, including Pseudomonas aeruginosa and Staphylococcus aureus .

Antibacterial Efficacy

Recent studies have highlighted this compound's efficacy in inhibiting the growth of conjunctival isolates. The following table summarizes key findings from various studies regarding its antibacterial activity:

StudyBacterial Strains TestedMIC (µg/mL)Results
Escherichia coli, Pseudomonas luteola, P. aeruginosa13.56Effective against gram-negative isolates; bactericidal activity confirmed.
Staphylococcus aureus, Coagulase-negative Staphylococci (CoNS)≥13.56Total loss of colony-forming units after 15 min exposure to Vitabact (434 µg/mL).
Mixed conjunctival flora-Significant reduction in bacterial load post-treatment; potential for preventing IVI-associated infections.

Clinical Applications

This compound is commercially available as an ophthalmic solution under the trade name Vitabact. Its application is particularly relevant in the context of intravitreal injections (IVIs), where it serves as a preventive measure against infectious complications:

  • Prophylactic Use: In a study involving patients undergoing IVIs, this compound demonstrated significant efficacy in reducing conjunctival bacterial load both before and after injection procedures . The use of Vitabact eye drops resulted in complete elimination of baseline isolates in a significant number of cases.
  • Antibiotic Resistance Management: The use of this compound as an antiseptic may help mitigate the risk of developing antibiotic resistance in ocular flora, which is increasingly important given the rising prevalence of multidrug-resistant strains .

Case Studies

Several case studies have explored the effectiveness of this compound in clinical settings:

  • Study on Conjunctival Flora : In a controlled study with 80 patients categorized into four groups based on their history with IVIs and antibiotic use, this compound was shown to significantly inhibit the growth of both antibiotic-susceptible and resistant strains .
  • Impact on Multidrug-Resistant Strains : Another investigation highlighted that among patients with repeated IVIs treated with antibiotics, 90% of CoNS were found to be multidrug-resistant. The introduction of this compound as a preoperative antiseptic showed promising results in reducing these resistant strains .

Eigenschaften

CAS-Nummer

5636-92-0

Molekularformel

C20H24Cl2N10

Molekulargewicht

475.4 g/mol

IUPAC-Name

1-N',4-N'-bis[N'-(4-chlorophenyl)carbamimidoyl]piperazine-1,4-dicarboximidamide

InChI

InChI=1S/C20H24Cl2N10/c21-13-1-5-15(6-2-13)27-17(23)29-19(25)31-9-11-32(12-10-31)20(26)30-18(24)28-16-7-3-14(22)4-8-16/h1-8H,9-12H2,(H4,23,25,27,29)(H4,24,26,28,30)

InChI-Schlüssel

YNCLPFSAZFGQCD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N

Isomerische SMILES

C1N(CCN(C1)/C(=N\C(=NC2=CC=C(C=C2)Cl)N)/N)/C(=N\C(=NC3=CC=C(C=C3)Cl)N)/N

Kanonische SMILES

C1CN(CCN1C(=NC(=NC2=CC=C(C=C2)Cl)N)N)C(=NC(=NC3=CC=C(C=C3)Cl)N)N

Key on ui other cas no.

5636-92-0

Synonyme

1,1-(p-chlorophenylguanidinoformimidonyl)bis piperazine
picloxidine
picloxydine
picloxydine dihydrochloride
Vitabact

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Picloxydine
Reactant of Route 2
Picloxydine
Reactant of Route 3
Picloxydine
Reactant of Route 4
Reactant of Route 4
Picloxydine
Reactant of Route 5
Reactant of Route 5
Picloxydine
Reactant of Route 6
Picloxydine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.